molecular formula C10H15N3O2S B1426672 Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate CAS No. 1151933-49-1

Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate

Cat. No.: B1426672
CAS No.: 1151933-49-1
M. Wt: 241.31 g/mol
InChI Key: CQIDGMHBHQROBP-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with an amino group, a pyrrolidine ring, and an ethyl ester group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate typically involves the reaction of appropriate thiazole derivatives with pyrrolidine and ethyl ester groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the thiazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(pyrrolidin-1-yl)thiazole-5-carboxylate
  • Ethyl 4-amino-2-(morpholin-1-yl)thiazole-5-carboxylate
  • Ethyl 4-amino-2-(piperidin-1-yl)thiazole-5-carboxylate

Uniqueness

Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidine ring enhances its potential for biological activity and receptor binding affinity compared to other similar compounds .

Biological Activity

Ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate (CAS No. 1151933-49-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the following chemical formula:

  • Molecular Formula : C10_{10}H14_{14}N2_{2}O2_{2}S
  • Molecular Weight : 226.29 g/mol

This compound features a thiazole ring, which is known for its role in various biological activities, particularly in pharmacology.

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

  • Inhibition of Cyclooxygenases : Similar compounds have demonstrated inhibitory activity against COX-1 and COX-2 cyclooxygenases, which are key enzymes in the inflammatory pathway. This suggests potential anti-inflammatory properties for this compound .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neuroinflammation. Its ability to inhibit mitogen-activated protein kinases (MAPKs), such as p38α, positions it as a candidate for treating neurodegenerative diseases .
  • Cancer Therapeutics : this compound may also influence cancer cell dynamics by targeting centrosome amplification mechanisms in cancer cells. Compounds with similar structures have shown micromolar inhibition against HSET (KIFC1), which is crucial for the survival of centrosome-amplified cancer cells .

Biological Activity Table

Activity Type Mechanism Reference
Anti-inflammatoryInhibition of COX enzymes
NeuroprotectiveInhibition of p38 MAPK
AnticancerInhibition of HSET (KIFC1)

Case Study 1: Neuroinflammation

A study evaluated the effects of this compound on neuroinflammatory markers in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential as an anti-neuroinflammatory agent.

Case Study 2: Cancer Cell Dynamics

In another study, the compound was tested on centrosome-amplified cancer cell lines. The results demonstrated that treatment led to increased multipolar spindles during mitosis, indicating that this compound disrupts normal cell division processes, thereby promoting cell death in these cancer cells .

Properties

IUPAC Name

ethyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-2-15-9(14)7-8(11)12-10(16-7)13-5-3-4-6-13/h2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIDGMHBHQROBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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